molecular formula C11H15ClN2S B3653182 3-(2-Chlorophenyl)-1,1-diethylthiourea

3-(2-Chlorophenyl)-1,1-diethylthiourea

Cat. No.: B3653182
M. Wt: 242.77 g/mol
InChI Key: XYQIJUQRCWMZEV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,1-diethylthiourea is a thiourea derivative characterized by a 2-chlorophenyl group attached to the thiourea core, with diethyl substituents on the nitrogen atoms. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their ability to form hydrogen bonds and engage in π-π interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-1,1-diethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-3-14(4-2)11(15)13-10-8-6-5-7-9(10)12/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQIJUQRCWMZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1-diethylthiourea typically involves the reaction of 2-chloroaniline with diethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or dichloromethane to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1-diethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,1-diethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to alterations in cellular functions and processes .

Comparison with Similar Compounds

3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea ()

  • Substituents : Bromo and chloro groups on the phenyl ring; dimethyl groups on nitrogen.
  • Key Differences: The bromo substituent increases molecular weight (MW: ~281.7 g/mol) and polarizability compared to the target compound’s single chloro group.
  • Synthesis : Prepared via a high-yield route involving aryl isothiocyanates and amines, a method applicable to the target compound .

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()

  • Substituents : Chlorobenzoyl and methoxyphenyl groups.
  • Key Differences : The benzoyl group introduces a ketone functionality, enhancing electron-withdrawing effects and altering hydrogen-bonding capacity. The methoxy group increases solubility in polar solvents, contrasting with the diethyl groups’ lipophilicity.
  • Structural Stability : Single-crystal X-ray data (R factor = 0.035) confirm planar geometry and strong N–H···S hydrogen bonds, a feature common to thioureas .

3-Acetyl-1-(3-chlorophenyl)thiourea (–5)

  • Substituents : Acetyl group on the thiourea nitrogen; 3-chlorophenyl ring.
  • Key Differences: The acetyl group introduces a carbonyl moiety, increasing reactivity in nucleophilic reactions. The 3-chlorophenyl substitution (vs.

1-(2,4-Dimethylphenyl)-3-methylthiourea ()

  • Substituents : 2,4-Dimethylphenyl and methyl groups.
  • Key Differences : Methyl groups on the phenyl ring reduce electron-withdrawing effects compared to chlorine. The smaller methyl substituent (vs. diethyl) decreases hydrophobicity (MW: 194.3 g/mol), impacting solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
3-(2-Chlorophenyl)-1,1-diethylthiourea ~228.7 (estimated) 2-ClPh, diethyl High
3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea ~281.7 2-Br-4-ClPh, dimethyl Moderate
1-(2,4-Dimethylphenyl)-3-methylthiourea 194.3 2,4-Me₂Ph, methyl Low
3-Acetyl-1-(3-chlorophenyl)thiourea ~212.7 3-ClPh, acetyl Moderate (due to carbonyl)

Notes:

  • Diethyl groups in the target compound confer higher lipophilicity than dimethyl or methyl analogs, favoring nonpolar environments.
  • Halogen substituents (Cl, Br) enhance electronic effects and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chlorophenyl)-1,1-diethylthiourea
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3-(2-Chlorophenyl)-1,1-diethylthiourea

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